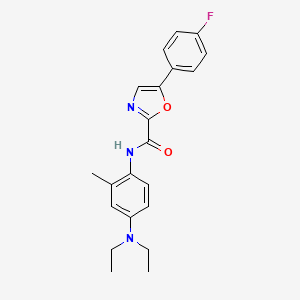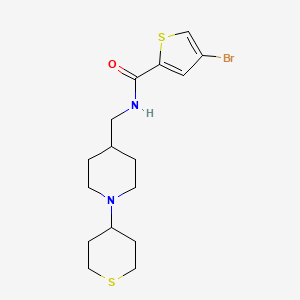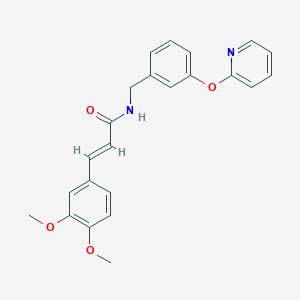![molecular formula C14H18N2OS B2508193 N-[2-(6,7-Dihydro-4H-thieno[3,2-c]pyridin-5-yl)propyl]but-2-ynamide CAS No. 2411299-62-0](/img/structure/B2508193.png)
N-[2-(6,7-Dihydro-4H-thieno[3,2-c]pyridin-5-yl)propyl]but-2-ynamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound “N-[2-(6,7-Dihydro-4H-thieno[3,2-c]pyridin-5-yl)propyl]but-2-ynamide” is a complex organic molecule. It contains a thienopyridine core, which is a bicyclic system containing a thiophene (a five-membered ring with four carbon atoms and one sulfur atom) and a pyridine (a six-membered ring with five carbon atoms and one nitrogen atom). This core is substituted with a propyl group at one position and a but-2-ynamide group at another .
Molecular Structure Analysis
The molecular structure of this compound, as implied by its name, would have a thienopyridine core with a propyl group and a but-2-ynamide group attached. The exact 3D conformation would depend on the specific locations of these attachments and the presence of any chiral centers .Physical and Chemical Properties Analysis
The physical and chemical properties of a compound depend on its specific structure. Some general predictions can be made based on the groups present in this compound. For example, the presence of an amide group could result in the formation of hydrogen bonds, which could affect its solubility and boiling/melting points .Mecanismo De Acción
Direcciones Futuras
Propiedades
IUPAC Name |
N-[2-(6,7-dihydro-4H-thieno[3,2-c]pyridin-5-yl)propyl]but-2-ynamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18N2OS/c1-3-4-14(17)15-9-11(2)16-7-5-13-12(10-16)6-8-18-13/h6,8,11H,5,7,9-10H2,1-2H3,(H,15,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZXGKOMLSXIPHHL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC#CC(=O)NCC(C)N1CCC2=C(C1)C=CS2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![1-Cyclopropyl-1-(imidazo[1,2-a]pyridin-3-ylmethyl)-3-phenethylurea](/img/structure/B2508111.png)
![N-(2-methyl-4-nitrophenyl)-1-[(3-methylphenyl)methyl]-6-oxopyridine-3-carboxamide](/img/structure/B2508113.png)


![1-(4-(4-benzylpiperazin-1-yl)-4-oxobutyl)-4-propylthieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-5(4H)-one](/img/structure/B2508116.png)
![(E)-2-(benzo[d]thiazol-2-yl)-3-(4-oxo-2-(m-tolyloxy)-4H-pyrido[1,2-a]pyrimidin-3-yl)acrylonitrile](/img/structure/B2508118.png)




![Ethyl 4-(3-{2,4-dioxo-3-azatricyclo[7.3.1.0^{5,13}]trideca-1(12),5,7,9(13),10-pentaen-3-yl}propanoyl)piperazine-1-carboxylate](/img/structure/B2508127.png)
![ethyl 4-(2-((3-methyl-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-2-yl)thio)acetamido)benzoate](/img/structure/B2508129.png)


